

Comparative Analysis of Halogenated Nitrogen-Containing Heterocyclic Compounds in Oncology Research

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Compound of Interest

Compound Name: *C24H23BrClN3O4*

Cat. No.: *B12626720*

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A detailed examination of the structure-activity relationships, cytotoxic effects, and mechanisms of action of representative brominated and chlorinated heterocyclic compounds with therapeutic potential.

Introduction

While the specific compound with the molecular formula **C24H23BrClN3O4** could not be identified in current chemical literature and databases, its constituent elements—a complex heterocyclic nitrogen core, bromine, and chlorine—are hallmarks of numerous biologically active molecules with significant potential in drug discovery. The inclusion of halogen atoms, particularly bromine and chlorine, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its efficacy as an anticancer agent. This guide provides a comparative analysis of known, structurally related compounds that feature these key characteristics, offering insights for researchers, scientists, and drug development professionals.

For this analysis, we will focus on two exemplary classes of marine-derived alkaloids, the Variolins and the Meridianins, which are well-characterized heterocyclic compounds containing chlorine and bromine, respectively. These compounds have demonstrated potent cytotoxic activity against various cancer cell lines and serve as excellent models for understanding the role of halogenation and heterocyclic scaffolds in anticancer drug design.

Comparative Biological Activity

The cytotoxic effects of our selected representative compounds, Variolin B (chlorinated) and Meridianin C (brominated), have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is summarized below.

| Compound | Core Structure | Halogen | Molecular Formula | Cancer Cell Line | IC50 (μM) |
|-----------------------------|---|----------|-------------------|-------------------------|---------------|
| Variolin B | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | Chlorine | C17H12ClN5O | HCT-116 (Colon) | 0.1 - 2[1][2] |
| A2780 (Ovarian) | 0.1 - 2[2] | | | | |
| Jurkat (Leukemia) | 0.1 - 2[1][2] | | | | |
| Meridianin C | Indole | Bromine | C11H9BrN4 | P. falciparum (Malaria) | 12[3] |
| L. donovani (Leishmaniasis) | 64.9[3] | | | | |
| Pim-1 Kinase | 1.0[3] | | | | |

Note: Direct comparative IC50 data for Meridianin C against the same cancer cell lines as Variolin B is not readily available in the cited literature. The provided data illustrates its activity in other disease models and against specific kinases.

Mechanism of Action: A Focus on Cell Cycle Regulation

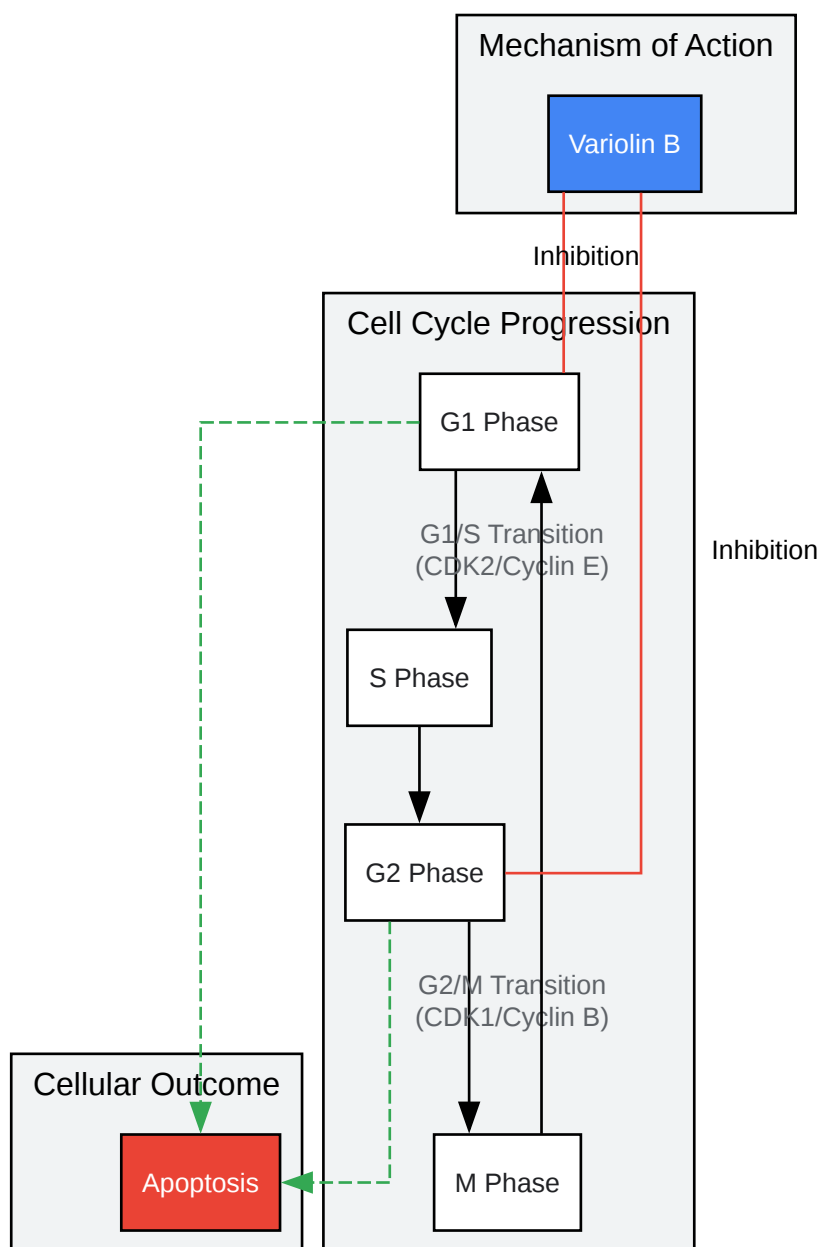
Variolin B has been identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2] CDKs are crucial enzymes that regulate the progression of the cell cycle. By inhibiting CDKs, Variolin B disrupts the normal cell cycle, leading to cell cycle arrest and subsequently inducing

apoptosis (programmed cell death) in cancer cells.[1][2] This mechanism is particularly promising as it can be effective in tumors with mutations in the p53 tumor suppressor gene, a common feature in many cancers.[1][2]

The Meridianins also exhibit their anticancer effects through the inhibition of protein kinases.[3][4] Specifically, derivatives of meridianin have been shown to be inhibitors of the JAK/STAT3 signaling pathway.[4] This pathway is often overactive in cancer, promoting cell proliferation and survival. By blocking this pathway, meridianin derivatives can suppress tumor growth.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Variolin B through the inhibition of the cell cycle, a critical pathway in cancer proliferation.



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